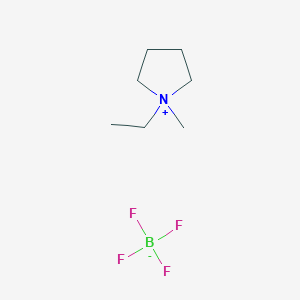
1-乙基-1-甲基吡咯烷鎓四氟硼酸盐
描述
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (EMPTFB) is an organic ionic liquid (OIL) that has been gaining attention in recent years for its potential applications in scientific research. It is a colorless and odorless liquid, and is composed of a cationic 1-ethyl-1-methylpyrrolidinium (EMP) and an anionic tetrafluoroborate (BF4-) ion. Its unique properties, such as its low volatility, non-flammability, and low toxicity, make it an ideal solvent for a wide range of applications in the lab.
科学研究应用
锂/钠离子电池中的电解质
像“1-乙基-1-甲基吡咯烷鎓四氟硼酸盐”这样的离子液体具有独特的性质,如不挥发性、高热稳定性和高离子电导率 . 这些特性使其适合用作锂/钠离子电池中的电解质 .
染料敏化太阳能电池
“1-乙基-1-甲基吡咯烷鎓四氟硼酸盐”的高离子电导率也应用于染料敏化太阳能电池 . 这种离子液体用作电解质,促进离子的移动,并有助于太阳能电池的效率 .
导电聚合物的合成
“1-乙基-1-甲基吡咯烷鎓四氟硼酸盐”可用作合成导电聚合物的介质 . 这种离子液体为聚合过程提供了有利的环境,导致导电聚合物的形成 .
嵌入电极材料
这种离子液体也可以用于合成嵌入电极材料 . 这些材料用于各种储能装置,而离子液体在其合成中起着至关重要的作用 .
腐蚀抑制
安全和危害
作用机制
Target of Action
1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate (EMTFB) is a biochemical reagent . It is primarily used in the field of materials science and organic synthesis . The primary targets of EMTFB are the reactants in these fields, where it acts as a catalyst or a reactant itself .
Mode of Action
EMTFB interacts with its targets by participating in the chemical reactions. For instance, in corrosion inhibition, EMTFB suppresses the dissolution of low carbon steel in a corrosive environment . The efficiency of this inhibition increases with the concentration of EMTFB .
Biochemical Pathways
The specific biochemical pathways affected by EMTFB depend on the context of its use. In the case of corrosion inhibition, EMTFB interferes with the electrochemical reactions that lead to corrosion . It majorly affects anodic reactions .
Result of Action
The result of EMTFB’s action is context-dependent. In corrosion inhibition, for example, the use of EMTFB results in a significant reduction in the corrosion of low carbon steel . The addition of iodide ions to EMTFB can raise the inhibition efficiency from 75% to 98% .
Action Environment
The action, efficacy, and stability of EMTFB are influenced by environmental factors. For instance, in a corrosive environment, the efficiency of EMTFB as a corrosion inhibitor increases with its concentration . Moreover, the presence of other ions, such as iodide ions, can enhance the efficiency of EMTFB .
生化分析
Biochemical Properties
It is known to be used in green chemistry and efficient catalytic reactions, such as addition, elimination, and oxidation reactions in organic synthesis .
Molecular Mechanism
It is known to suppress low carbon steel dissolution in corrosive environments . The inhibition efficiency increases with the increase in the concentration of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate .
属性
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDCVJRCOKWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049206 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117947-85-0 | |
| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?
A1: Research suggests that the unique molecular dynamics of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.
Q2: How does the addition of iodide ions impact the corrosion inhibition properties of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate on low carbon steel in acidic environments?
A2: Research indicates a synergistic effect when iodide ions are combined with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate in inhibiting corrosion of low carbon steel in acidic solutions []. While 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate raises the inhibition efficiency to 98%, compared to 75% with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

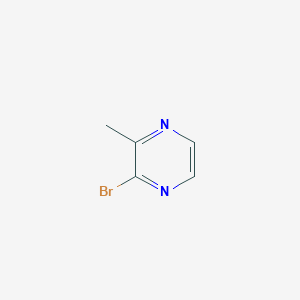


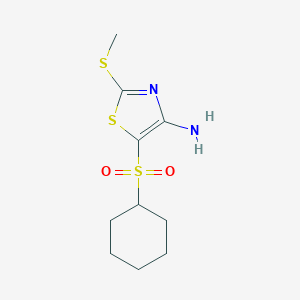

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
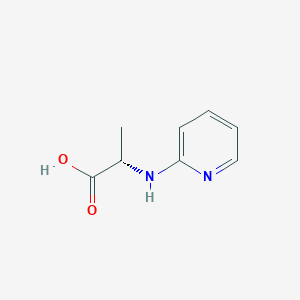

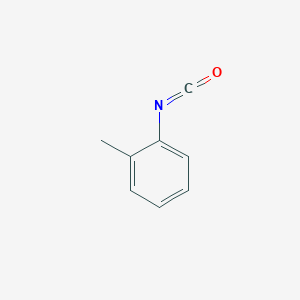


![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)